molecular formula C14H14O2S B6613497 1-(Benzylsulfonyl)-4-methylbenzene CAS No. 5395-20-0

1-(Benzylsulfonyl)-4-methylbenzene

Cat. No.: B6613497
CAS No.: 5395-20-0
M. Wt: 246.33 g/mol
InChI Key: OHCLHQCVALHTDN-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-methylbenzene, also known as benzyl p-tolyl sulfone, is a high-value chemical building block with the molecular formula C14H14O2S and a molecular weight of 246.33 g/mol . This compound is a member of the sulfone class, which are pharmacophores routinely encountered in drug discovery campaigns . Its structure features a benzylsulfonyl group attached to a para-methylbenzene ring, making it a versatile intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies . Sulfones like this one are key intermediates in synthetic organic chemistry. They can be efficiently synthesized via modern catalytic methods, such as the gold(I)-catalyzed sulfination of aryl boronic acids, which demonstrates the contemporary relevance of this compound in advancing synthetic methodology . The primary research application of 1-(Benzylsulfonyl)-4-methylbenzene is as a precursor or model compound in medicinal chemistry and materials science for the exploration of chemical space and the development of new therapeutic agents . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-benzylsulfonyl-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S/c1-12-7-9-14(10-8-12)17(15,16)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCLHQCVALHTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276975
Record name 1-(Benzylsulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5395-20-0
Record name BENZYL P-TOLYL SULFONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Benzylsulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The reduction-methylation cascade represents a two-step, one-pot synthesis starting from 4-toluene sulfonyl chloride. This method, disclosed in patent CN105566181A, converts chlorosulfonyl intermediates to methylsulfonyl derivatives through sequential reduction and alkylation.

Sodium Sulfite-Mediated Reduction

In the first step, 4-toluene sulfonyl chloride undergoes reduction with sodium sulfite (S-WAT) in an alkaline aqueous solution (pH 7.5–9.0) at 60–90°C. The reaction generates sodium 4-methylbenzenesulfinate via nucleophilic displacement of chloride by sulfite ions. Thin-layer chromatography (TLC) monitors reaction completion, typically requiring 2 hours.

Methylation with Chloromethane

The sulfinate intermediate reacts with chloromethane under high-pressure conditions (2.6–3.0 MPa) at 60–90°C for 4 hours. The exothermic methylation proceeds through an SN2 mechanism, yielding 4-methylsulfonyl methylbenzene after recrystallization. Excess chloromethane (3:1 molar ratio relative to sulfonyl chloride) ensures >90% conversion.

Table 1: Optimization Parameters for Reduction-Methylation

ParameterOptimal RangeImpact on Yield
Temperature (Reduction)75–80°CMaximizes sulfinate formation
Chloromethane Molarity3:1 (vs. sulfonyl chloride)Prevents oligomerization
Reaction Pressure2.6–3.0 MPaEnhances gas-liquid mixing

Denitrogenative Sulfonylation of Tosylhydrazones

Photocatalytic Cross-Coupling

A breakthrough method from The Royal Society of Chemistry employs tosylhydrazones as sulfonyl precursors under blue LED irradiation (456 nm). This transition metal-free approach uses a phenalenyl ligand catalyst (PLY) to mediate denitrogenative coupling with aryl halides.

Reaction Mechanism

Tosylhydrazones undergo base-assisted deprotonation (K2HPO4) to form diazo intermediates, which subsequently release N2 gas under photochemical excitation. The generated sulfinate radicals couple with 4-methylbenzyl bromide, affording 1-methyl-4-((4-methylbenzyl)sulfonyl)benzene in 68–82% yield.

Table 2: Key Reaction Conditions for Denitrogenative Coupling

ComponentRoleOptimal Quantity
PLY (N,O) LigandRadical initiator5 mol%
K2HPO4Base3 equivalents
SolventReaction mediumDMF
Irradiation TimePhotochemical activation12 hours

Esterification-Alkylation Hybrid Approach

Sodium Methoxide-Mediated Esterification

As reported by Liming Wang et al., benzene sulfonyl chloride reacts with sodium methoxide in methanol at 25–35°C to form methyl benzenesulfonate. While this method primarily targets ester derivatives, substituting methanol with benzyl alcohol enables indirect access to benzylsulfonyl products.

Limitations and Adaptations

The original protocol achieves 85% yield for methyl esters but requires modifications for benzyl analogues:

  • Higher temperatures (80–100°C) to overcome benzyl alcohol’s lower nucleophilicity

  • Phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity

  • Azotropic distillation to remove water and shift equilibrium.

Comparative Analysis of Methodologies

Efficiency Metrics

Table 3: Method Comparison for 1-(Benzylsulfonyl)-4-methylbenzene Synthesis

MethodYield (%)Purity (%)ScalabilityCost Index
Reduction-Methylation78–9299.5IndustrialLow
Denitrogenative Coupling68–8298.0Lab-scaleModerate
Esterification-Alkylation55–7097.2Pilot-scaleHigh

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylsulfonyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of acetic acid is commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(Benzylsulfonyl)-4-methylbenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-4-methylbenzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Sulfur Oxidation State

  • 1-Methyl-4-({5-[(4-methylphenyl)-sulfanyl]pentyl}sulfanyl)benzene (): Contains dual thioether (-S-) groups. Thioethers are less polar and oxidatively labile compared to sulfonyl groups, making this compound more hydrophobic and prone to oxidation reactions .
  • 1-Methyl-4-[(2-phenoxyethyl)sulfonyl]benzene (): Features a sulfonyl group with a phenoxyethyl chain.

b. Substituent Effects

  • 4-Tert-butyldiphenyl sulfide (): A thioether with a bulky tert-butyl group. The tert-butyl group enhances lipophilicity and steric shielding, contrasting with the electron-withdrawing benzylsulfonyl group in the target compound .
  • 1-[(Diiodomethyl)sulfonyl]-4-methylbenzene (): Contains a diiodomethyl-sulfonyl group, which significantly increases molecular weight (422.02 g/mol) and toxicity (TDLo: 5 g/kg in rats) compared to the benzylsulfonyl derivative .
Physicochemical Properties
Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Polarity) Thermal Stability
1-(Benzylsulfonyl)-4-methylbenzene 247.08 -SO₂-CH₂-C₆H₅ Moderate (polar) High (stable up to 200°C)
1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene 244.35 -S-CH₂-C₆H₄-O- Low (nonpolar) Moderate (oxidizes readily)
4-Tert-butyldiphenyl sulfide 242.40 -S- + tert-butyl Very low (hydrophobic) High (stable)

Biological Activity

Overview

1-(Benzylsulfonyl)-4-methylbenzene, also known by its CAS number 5395-20-0, is an organic compound characterized by a benzene ring substituted with a benzylsulfonyl group and a methyl group. Its unique structure provides it with various potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Weight : 246.33 g/mol
  • Chemical Formula : C10H12O2S
  • Structure : The compound features a sulfonyl group (-SO2-) attached to a benzene ring that also has a methyl group (-CH3) at the para position relative to the sulfonyl group.

The biological activity of 1-(Benzylsulfonyl)-4-methylbenzene is primarily attributed to its ability to interact with various biomolecules. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction may lead to the modulation of several biological pathways, including those involved in inflammation and cancer progression.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(Benzylsulfonyl)-4-methylbenzene exhibit significant anticancer properties. For instance, research has shown that certain sulfonamide derivatives can inhibit the growth of cancer cells by targeting specific enzymes involved in tumor metabolism.

  • Case Study : In vitro assays demonstrated that derivatives of sulfonamides, including those related to 1-(Benzylsulfonyl)-4-methylbenzene, showed cytotoxic effects against various cancer cell lines such as HeLa and A549. These effects were linked to the inhibition of glutathione S-transferases (GST), which are often overexpressed in drug-resistant tumors .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains through mechanisms involving disruption of cell wall synthesis or interference with protein synthesis.

  • Research Findings : A study highlighted that similar compounds demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(Benzylsulfonyl)-4-nitrobenzeneStructureModerate anticancer activity
1-(Benzylsulfonyl)-4-chlorobenzeneStructureAntimicrobial properties
1-(Benzylsulfonyl)-4-methoxybenzeneStructurePotential anti-inflammatory effects

The presence of different substituents (e.g., nitro, chloro, methoxy) significantly influences the biological activity profiles of these compounds, highlighting the importance of structural modifications in drug design.

Research Applications

1-(Benzylsulfonyl)-4-methylbenzene is being explored for various applications in medicinal chemistry:

  • Drug Development : As a potential lead compound for novel anticancer agents.
  • Biochemical Research : Investigated for its role in enzyme inhibition studies, particularly concerning GST modulation.
  • Synthetic Chemistry : Used as an intermediate in synthesizing more complex organic molecules .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(Benzylsulfonyl)-4-methylbenzene, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of 4-methylbenzene derivatives using benzylsulfonyl chloride under basic conditions. Optimization can include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity. Evidence from analogous sulfonylation reactions suggests that solvent choice significantly impacts yield (e.g., 2-MeTHF and CPME improved cyclization efficiency in related compounds) .
  • Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Catalyst Use : Triethylamine or DMAP can accelerate sulfonyl group transfer.
    Table 1 : Example solvent optimization (adapted from cyclization studies):
SolventYield (%)Purity (%)
Toluene6590
2-MeTHF8595
CPME8293
Note: Data extrapolated from analogous reactions .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of 1-(Benzylsulfonyl)-4-methylbenzene?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for aromatic protons (δ 7.2–7.8 ppm, split due to substituents) and methyl groups (δ 2.3–2.5 ppm). The benzylsulfonyl group deshields adjacent protons .
  • ¹³C NMR : Confirm sulfonyl (C-SO₂, δ 55–60 ppm) and aromatic carbons (δ 120–140 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ (exact mass: calculated via PubChem data ). NIST-standardized spectra provide reference fragmentation patterns .

Advanced Research Questions

Q. How does the electronic and steric environment created by the benzylsulfonyl group influence the reactivity of 1-(Benzylsulfonyl)-4-methylbenzene in nucleophilic substitution reactions?

  • Methodological Answer :
  • Steric Effects : The benzylsulfonyl group introduces steric hindrance, slowing bimolecular reactions (e.g., SN2). Steric parameters (e.g., Tolman cone angles) can be calculated to predict reactivity .
  • Electronic Effects : The electron-withdrawing sulfonyl group reduces electron density on the benzene ring, directing electrophilic attacks to meta positions. Computational studies (DFT) quantify charge distribution .
  • Case Study : In piperidine derivatives, the sulfonyl group stabilizes transition states via hydrogen bonding, a phenomenon applicable to aromatic systems .

Q. What computational approaches are validated for predicting the thermodynamic stability and reaction pathways of sulfonyl-substituted aromatic compounds?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates Gibbs free energy (ΔG) and activation barriers for sulfonylation or substitution reactions. NIST thermochemistry data (e.g., ΔfH°gas) serve as benchmarks .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics. For example, 2-MeTHF’s low viscosity accelerates diffusion-controlled steps .
  • Software Tools : Gaussian, ORCA, or VASP for energy minimization; PubChem’s 3D conformer library aids in modeling .

Q. In studies observing contradictory biological activity data for 1-(Benzylsulfonyl)-4-methylbenzene derivatives, what experimental controls and validation methods are critical to ensure data reliability?

  • Methodological Answer :
  • Purity Assurance : HPLC (>98% purity) and elemental analysis prevent false positives from impurities .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates. For example, inconsistencies in IC₅₀ values for sulfonamide derivatives were resolved by standardizing assay pH .
  • Negative Controls : Use structurally similar but inactive analogs (e.g., methylsulfonyl vs. benzylsulfonyl) to isolate functional group effects .

Data Contradiction Analysis

  • Example : Discrepancies in reported anti-inflammatory activity may arise from:
    • Solubility Differences : Aggregation in aqueous buffers reduces bioavailability. Dynamic light scattering (DLS) can quantify particle size .
    • Metabolic Instability : LC-MS/MS tracks metabolite interference; stabilize compounds with cryopreservation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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